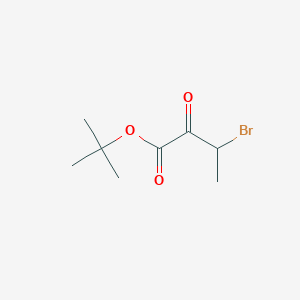![molecular formula C12H11NO3S2 B8751835 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- CAS No. 127378-16-9](/img/structure/B8751835.png)
4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo-
Descripción general
Descripción
4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone ring, which is known for its biological activity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The biological activity of 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is primarily attributed to its ability to interact with various molecular targets The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
- 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-
Uniqueness
Compared to similar compounds, 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.
Propiedades
Número CAS |
127378-16-9 |
|---|---|
Fórmula molecular |
C12H11NO3S2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-5-3-4-7(10(8)16-2)6-9-11(14)13-12(17)18-9/h3-6H,1-2H3,(H,13,14,17) |
Clave InChI |
DCFBHAYQQWSRFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-[tris(1-methylethyl)silyl]-](/img/structure/B8751757.png)


![Thieno[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B8751776.png)










